2-Bromo-3-thiophenecarboxylic acid
Description
Historical Context and Evolution of Thiophene (B33073) Chemistry in Organic Synthesis
The field of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgbritannica.com He isolated the compound after observing that crude benzene, when mixed with sulfuric acid and isatin, produced a blue dye (indophenin), a reaction that purified benzene did not undergo. wikipedia.orgderpharmachemica.com This discovery marked the beginning of the study of a new class of sulfur-containing heterocyclic compounds that exhibited aromatic properties similar to benzene. britannica.com
Early synthetic methods for producing the thiophene core structure were developed shortly after its discovery. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). wikipedia.orgrroij.comtaylorandfrancis.com Another classical method is the Volhard–Erdmann cyclization. wikipedia.orgrroij.com Over the years, synthetic methodologies have expanded significantly, with the development of more specialized and efficient routes such as the Gewald reaction for synthesizing 2-aminothiophenes and the Fiesselmann thiophene synthesis for producing 3-hydroxy-2-thiophenecarboxylic acids. derpharmachemica.compharmaguideline.com The evolution of these synthetic techniques has been crucial for the widespread use of thiophene derivatives in various scientific disciplines. derpharmachemica.com
Significance of Brominated Thiophene Derivatives in Contemporary Chemical Research
Brominated thiophene derivatives are of paramount importance in modern organic synthesis and materials science. The introduction of a bromine atom onto the thiophene ring significantly enhances the molecule's utility as a synthetic building block. chemimpex.com Bromine acts as a versatile functional handle, making the thiophene core amenable to a wide array of cross-coupling reactions, such as Suzuki and Stille couplings. google.com These reactions are fundamental for forming new carbon-carbon bonds, allowing for the construction of complex molecular frameworks.
This enhanced reactivity is heavily exploited in several areas:
Materials Science : Brominated thiophenes are essential precursors for the synthesis of oligothiophenes and polythiophenes. researchgate.net These polymers are known for their conductive and semiconductive properties, making them key components in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnbinno.comcore.ac.uk
Medicinal Chemistry : In drug discovery, the thiophene nucleus is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. nih.govrsc.org Bromination provides a convenient site for modification, enabling medicinal chemists to synthesize libraries of derivative compounds to explore structure-activity relationships and develop new therapeutic agents. nih.gov Thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. pharmaguideline.comnih.govbohrium.com
Agrochemicals : These derivatives are also used as intermediates in the synthesis of novel agrochemicals, such as pesticides and herbicides, contributing to advancements in agriculture. chemimpex.combeilstein-journals.org
The ability to selectively introduce bromine at specific positions on the thiophene ring allows for precise control over the final structure and properties of the target molecule, making brominated thiophenes indispensable tools in chemical research. google.com
Overview of 2-Bromo-3-thiophenecarboxylic Acid as a Key Synthetic Intermediate
This compound is a prime example of a multifunctional synthetic intermediate that combines the key features of both a brominated thiophene and a thiophenecarboxylic acid. Its unique structure makes it a highly valuable reagent for creating sophisticated molecules with potential applications in pharmaceuticals and organic electronics. chemimpex.com The bromine atom at the 2-position and the carboxylic acid group at the 3-position offer distinct points for chemical reactions, allowing for sequential and controlled synthetic transformations.
The bromine atom serves as a reactive site for cross-coupling reactions, while the carboxylic acid group can be converted into other functional groups like esters, amides, or acid chlorides, or it can participate in decarboxylation reactions. beilstein-journals.orgnih.gov This dual functionality makes it a versatile building block for constructing complex heterocyclic systems. chemimpex.com For example, it is utilized in the development of biologically active compounds for drug discovery and in the synthesis of novel polymers and coatings in materials science. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 24287-95-4 scbt.comsigmaaldrich.com |
| Molecular Formula | C₅H₃BrO₂S scbt.comsigmaaldrich.com |
| Molecular Weight | 207.05 g/mol scbt.comsigmaaldrich.com |
| Appearance | Light yellow crystalline powder chemimpex.com |
| Melting Point | 178-182 °C sigmaaldrich.com |
| Purity | ≥ 97-98% chemimpex.comsigmaaldrich.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Acetylthiophene |
| 2-Aminothiophenes |
| This compound |
| 2-Bromo-4-alkylthiophene |
| 3-Amino-2-(methoxycarbonyl)thiophene |
| 3-Hydroxy-2-thiophenecarboxylic acid |
| 3-Methylthiophene |
| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride |
| 5-Bromo-2-thiophenecarboxylic acid |
| Benzene |
| Cefoxitin |
| Clozapine |
| Isatin |
| Methapyrilene |
| Olanzapine |
| Penthiopyrad |
| Raltitrexed |
| Sertaconazole |
| Suprofen |
| Thiophene |
| Thiophene-2-carbonyl chloride |
| Tiagabine |
| Tiamenidine |
| Tiaprofenic acid |
| Ticlopidine |
| Tizanidine |
| Trifloxysulfuron |
Structure
3D Structure
Properties
IUPAC Name |
2-bromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXMPCELBYUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488551 | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24287-95-4 | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 3 Thiophenecarboxylic Acid and Its Precursors
Classical Synthetic Routes and their Mechanistic Aspects
Two classical and widely utilized approaches for the synthesis of 2-bromo-3-thiophenecarboxylic acid are detailed below. These methods leverage fundamental reactions in organic chemistry, including electrophilic aromatic substitution and organometallic chemistry.
Synthesis from Thiophene (B33073) via Acylation and Subsequent Bromination
This synthetic strategy commences with the functionalization of the parent thiophene ring to introduce a precursor to the carboxylic acid group at the 3-position, followed by a regioselective bromination at the 2-position.
The Friedel-Crafts acylation is a cornerstone of this synthetic route, enabling the introduction of an acyl group onto the thiophene ring. sigmaaldrich.comorganic-chemistry.org This reaction involves the treatment of thiophene with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.comasianpubs.org Commonly used Lewis acids include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc halides. asianpubs.orggoogle.com
The mechanism of the Friedel-Crafts acylation begins with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. sigmaaldrich.com The thiophene ring, acting as a nucleophile, then attacks the acylium ion in an electrophilic aromatic substitution reaction. Friedel-Crafts acylation of unsubstituted thiophene demonstrates high regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate by the adjacent sulfur atom through resonance. stackexchange.com To achieve substitution at the 3-position, a directing group or a multi-step synthesis is often necessary. One common approach is the Vilsmeier-Haack reaction, which can introduce a formyl group, a precursor to the carboxylic acid, at the 3-position under specific conditions. Subsequent oxidation of the aldehyde yields the desired 3-thiophenecarboxylic acid.
Table 1: Key Aspects of Friedel-Crafts Acylation for Thiophene Functionalization
| Feature | Description |
| Reaction Type | Electrophilic Aromatic Substitution |
| Reactants | Thiophene, Acylating Agent (e.g., Acyl Chloride, Acid Anhydride) |
| Catalyst | Lewis Acid (e.g., AlCl₃, SnCl₄, ZnCl₂) |
| Electrophile | Acylium Ion |
| Regioselectivity | Predominantly at the 2-position for unsubstituted thiophene |
With 3-thiophenecarboxylic acid as the substrate, the next step is the regioselective introduction of a bromine atom at the 2-position. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering milder and more selective bromination compared to elemental bromine. tandfonline.comstudysmarter.co.uk The reaction is typically carried out in a suitable solvent, such as acetic acid or acetonitrile. tandfonline.comnih.gov
The mechanism of bromination with NBS is believed to proceed via an electrophilic substitution pathway. researchgate.net The presence of an electron-withdrawing group like the carboxylic acid at the 3-position deactivates the ring towards electrophilic attack. However, the 2- and 5-positions of the thiophene ring remain the most activated sites for electrophilic substitution. The carboxylic acid group at the 3-position directs the incoming electrophile (bromonium ion or its equivalent) to the adjacent 2-position, leading to the formation of this compound with high regioselectivity. tandfonline.com
Synthesis from Bromine-Containing Thiophene Derivatives
An alternative synthetic approach begins with a thiophene ring that is already substituted with bromine. The carboxylic acid group is then introduced at the desired position.
This pathway initiates with 2-bromothiophene. To introduce a carboxyl group at the 3-position, a common strategy involves a halogen-dance reaction followed by carboxylation, or more directly, starting with 2,3-dibromothiophene. In the case of 2,3-dibromothiophene, the difference in reactivity between the α-bromine (at the 2-position) and the β-bromine (at the 3-position) can be exploited.
A powerful method for introducing a carboxylic acid group onto an aromatic ring is through the use of an organometallic intermediate, specifically a Grignard reagent. masterorganicchemistry.com This involves the reaction of a bromo-substituted thiophene with magnesium metal to form a thienylmagnesium bromide. vulcanchem.com
The mechanism of the Grignard reaction with carbon dioxide involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide (often used in its solid form as dry ice). chemistrysteps.comyoutube.com This addition reaction forms a magnesium carboxylate salt. ucalgary.ca Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. chemistrysteps.comyoutube.com For the synthesis of this compound, one could start with 2,3-dibromothiophene. By carefully controlling the reaction conditions, it is possible to selectively form the Grignard reagent at the 3-position, which can then be carboxylated. Alternatively, forming the Grignard reagent from 2-bromothiophene and then performing a subsequent bromination is also a feasible, though different, pathway. nih.govbeilstein-journals.org
Table 2: Steps in Grignard Reaction for Carboxylation
| Step | Description |
| 1. Grignard Reagent Formation | Reaction of a bromo-substituted thiophene with magnesium metal in an etheral solvent to form a thienylmagnesium bromide. |
| 2. Nucleophilic Addition | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. |
| 3. Formation of Carboxylate Salt | An intermediate magnesium carboxylate salt is formed. |
| 4. Acidification | Treatment with a dilute acid protonates the carboxylate to yield the final carboxylic acid. |
Utilization of Organometallic Reagents: Grignard Reaction with Carbon Dioxide
Anhydrous and Oxygen-Free Conditions for Grignard Reagent Preparation
The preparation of Grignard reagents is a foundational technique in organic synthesis, including for thiophene derivatives. A critical aspect of this method is the stringent requirement for anhydrous and oxygen-free conditions. The high reactivity of Grignard reagents makes them susceptible to reaction with protic compounds like water and with atmospheric oxygen. adichemistry.comresearchgate.net
The reaction is typically carried out in ether solvents such as diethyl ether or tetrahydrofuran (THF), which are not only unreactive towards magnesium but also help to stabilize the Grignard reagent by forming complexes. adichemistry.comresearchgate.net The magnesium metal used is often activated to remove the passivating oxide layer from its surface. adichemistry.commnstate.edu This can be achieved by adding a small amount of iodine or 1,2-dibromoethane. adichemistry.com The entire apparatus must be thoroughly dried, often by flame-drying or oven-drying glassware, and the reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with atmospheric moisture and oxygen. researchgate.net
For the synthesis of thiophenecarboxylic acids, a common pathway involves the formation of a Grignard reagent from a brominated thiophene, followed by carboxylation with carbon dioxide. google.com However, this method's operational requirements for strictly anhydrous and oxygen-free conditions can lead to lower yields and higher production costs. google.com
| Parameter | Requirement | Rationale |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture. |
| Solvents | Anhydrous ether (e.g., Diethyl ether, THF) | Solvents must be free of water to avoid protonation of the Grignard reagent. Ethers also stabilize the reagent. |
| Glassware | Thoroughly dried (e.g., flame-dried, oven-dried) | Removes any residual moisture that could quench the Grignard reagent. |
| Magnesium | Activated | Removes the passivating oxide layer on the surface of the magnesium turnings, allowing the reaction to initiate. |
Modern and Optimized Synthetic Approaches
To overcome the limitations of traditional methods, modern synthetic approaches focus on efficiency, selectivity, and milder reaction conditions. These include one-pot procedures and palladium-catalyzed reactions.
One-Pot Bromination/Debromination Procedures for Substituted Thiophenes
Another example involves a pseudo five-component Sonogashira-Glaser cyclization for the one-pot synthesis of symmetrically 2,5-diaryl-substituted thiophenes. nih.gov Furthermore, a one-pot, four-step procedure has been reported for the synthesis of tetrasubstituted thiophenes in high yields. researchgate.net
Palladium-Catalyzed Carbonylation for Carboxylic Acid Functionality
Palladium-catalyzed reactions have become a powerful tool for introducing functional groups into aromatic systems. Specifically, palladium-catalyzed carbonylation can be used to introduce a carboxylic acid functionality directly onto the thiophene ring. rsc.orgrsc.orgresearchgate.net This method involves the C-H bond activation of thiophenes. rsc.orgrsc.orgresearchgate.net
A novel approach utilizes a palladium acetate catalyst under a binary system of carbon monoxide (CO) and carbon dioxide (CO2). rsc.orgrsc.orgresearchgate.net The pressurized CO2 has been found to suppress the thermal decomposition of the active palladium species, thereby improving the catalyst's durability and allowing for high conversion rates with only a small amount of catalyst. rsc.org This direct and catalytic carbonylation represents a significant advancement over older, less efficient palladium-promoted methods. rsc.org
| Catalyst System | Key Features | Outcome |
| Pd(OAc)2 with p-benzoquinone | Operates under CO/CO2 binary conditions. | Leads to corresponding carboxylic acids in up to quantitative yields. rsc.orgrsc.orgresearchgate.net |
| Palladium(II) acetate | Involves C-H bond activation and CO2 insertion. | Forms a carbanion and subsequently a metal carboxylate. mdpi.com |
Lithiation Reactions with Organolithium Reagents for Carboxyl Introduction
Lithiation using organolithium reagents is a versatile method for creating a nucleophilic carbon center on an aromatic ring, which can then react with an electrophile like carbon dioxide to introduce a carboxylic acid group. wikipedia.org Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases that can deprotonate a C-H bond, a process also known as metalation. wikipedia.orgmt.com
The position of lithiation on the thiophene ring is influenced by the acidity of the C-H bond. wikipedia.org Due to the pyrophoric nature of many organolithium reagents, these reactions must be carried out under an inert atmosphere. nih.govyoutube.com The resulting organolithium compound is highly nucleophilic and reacts readily with CO2 to form a lithium carboxylate, which upon acidic workup yields the desired carboxylic acid. wikipedia.org
| Reagent | Function | Key Considerations |
| Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi) | Act as strong bases to deprotonate the thiophene ring (metalation). wikipedia.orgmt.com | Highly reactive and often pyrophoric; require inert atmosphere conditions. nih.govuniurb.it |
| Carbon Dioxide (CO2) | Acts as an electrophile that is attacked by the lithiated thiophene. | Introduces the carboxyl group. |
| Acidic Workup | Protonates the lithium carboxylate intermediate. | Yields the final carboxylic acid product. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govgcande.org
Exploration of Sustainable Solvents and Reagents
A key focus of green chemistry is the use of sustainable solvents and reagents. unibo.it The selection of solvents is critical, as they often constitute the largest portion of waste in a chemical process. dntb.gov.ua Efforts are being made to replace hazardous solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents. nih.gov For instance, the use of ethanol in certain reactions has been highlighted for its green character and the simplicity of the work-up process. unito.it
In the context of synthesizing this compound and its precursors, applying green chemistry principles could involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The palladium-catalyzed carbonylation is an example of this principle in action.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.
Process Chemistry Considerations for Large-Scale Production
Translating a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include ensuring consistent yield and purity, as well as evaluating the economic feasibility and scalability of the chosen synthetic route.
Yield Optimization and Purity Enhancement Strategies
Optimization of reaction parameters such as reactant concentration, catalyst loading, reaction time, and temperature is essential for maximizing yield. For example, in a catalyzed synthesis of 2-thiophenecarboxylic acid derivatives, it was demonstrated that the yield is substantially dependent on the concentration of the catalyst. semanticscholar.org
Purity enhancement at an industrial scale often relies on robust and scalable purification techniques. For this compound, which is a solid, recrystallization from a suitable solvent is a common and effective method for achieving high purity. The choice of solvent is critical to ensure high recovery of the purified product and efficient removal of impurities. For liquid intermediates or final products, vacuum distillation is a viable option to separate the desired compound from non-volatile impurities or byproducts with different boiling points. nih.gov
Reactivity and Reaction Mechanisms of 2 Bromo 3 Thiophenecarboxylic Acid
Electrophilic Aromatic Substitution Reactions
2-Bromo-3-thiophenecarboxylic acid is a versatile compound that participates in electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. chemimpex.combrainly.in The thiophene (B33073) ring, being aromatic, reacts with electrophiles, leading to the substitution of a hydrogen atom. brainly.in Thiophene is generally more reactive than benzene (B151609) towards electrophilic substitution. The reaction mechanism involves the initial attack of an electrophile on the electron-rich thiophene ring to form a positively charged intermediate known as an arenium ion or sigma complex. brainly.inlibretexts.org This intermediate is stabilized by resonance. brainly.in In the final step, a proton is lost to restore the aromaticity of the ring, yielding the substituted product. libretexts.orgmasterorganicchemistry.com
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the two existing substituents: the bromine atom at the C2 position and the carboxylic acid group at the C3 position.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating group, making the thiophene ring less reactive towards electrophiles compared to unsubstituted thiophene. In aromatic systems, it typically directs incoming electrophiles to the meta position. In this molecule, the positions meta to the C3-carboxylic acid are the C5 position.
Bromine Atom (-Br): As a halogen, bromine is also a deactivating group due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated into the ring through resonance, making it an ortho-, para-director. For the bromine at the C2 position, the ortho position is C3 (which is already substituted) and the para position is C5.
Both the bromine and the carboxylic acid groups direct the incoming electrophile to the C5 position. This reinforcement of directing effects leads to a high degree of regioselectivity, with electrophilic substitution occurring almost exclusively at the C5 position of the thiophene ring.
Theoretical studies, often employing Density Functional Theory (DFT), have investigated the preferred sites for electrophilic attack on thiophene and its derivatives. researchgate.net For unsubstituted thiophene, these studies confirm that the α-carbon atoms (C2 and C5) are kinetically and thermodynamically preferred for electrophilic attack over the β-carbon atoms (C3 and C4). researchgate.net This preference is attributed to the greater stability of the resulting carbocation intermediate. stackexchange.com
The regioselectivity of electrophilic attack on the thiophene ring is fundamentally explained by the resonance stabilization of the cationic intermediate (arenium ion). stackexchange.com
Attack at C5 (α-position): When an electrophile attacks the C5 position, the resulting positive charge can be delocalized over three atoms, including the sulfur atom. The ability of the sulfur atom to accommodate the positive charge via its lone pair provides a significant stabilizing contribution. youtube.com This results in three possible resonance structures for the intermediate. stackexchange.com
Attack at C4 (β-position): In contrast, if the electrophile were to attack the C4 position, the positive charge would be delocalized over only two carbon atoms. The sulfur atom cannot directly participate in the resonance stabilization of the positive charge in this intermediate. This results in only two possible resonance structures, making this intermediate significantly less stable than the one formed by attack at C5. stackexchange.com
The greater number of resonance structures and the direct involvement of the sulfur atom in stabilizing the positive charge make the intermediate formed from C5 attack much lower in energy. stackexchange.com Consequently, the activation energy for the reaction pathway leading to C5 substitution is lower, making it the overwhelmingly favored process.
| Position of Electrophilic Attack | Number of Resonance Structures for Intermediate | Involvement of Sulfur in Stabilization | Relative Stability of Intermediate | Favored Product |
|---|---|---|---|---|
| C5 (α-position) | 3 | Yes | High | 5-substituted product |
| C4 (β-position) | 2 | No | Low | Not favored |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C2 position of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. Thiophene derivatives are generally more reactive in SNAr reactions than their benzene counterparts. uoanbar.edu.iq This increased reactivity is partly due to the ability of the sulfur atom to stabilize the negative charge in the intermediate Meisenheimer complex, potentially through the involvement of its d-orbitals. uoanbar.edu.iq
The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In this compound, the carboxylic acid group at the C3 position is electron-withdrawing, which activates the C2 position for nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon atom bearing the bromine, forming a negatively charged intermediate (Meisenheimer complex). In the second step, the bromide ion is eliminated, and the aromaticity of the thiophene ring is restored.
Cross-Coupling Reactions
The carbon-bromine bond in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. chemimpex.comresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. nih.govlibretexts.orgtcichemicals.com this compound can serve as the organic halide component in this reaction. chemimpex.com
The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base, and a suitable solvent. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govlibretexts.org This makes it a highly effective method for synthesizing complex thiophene derivatives from this compound.
| Reaction Type | Role of this compound | Key Reagents | Bond Formed |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Substrate | Electrophile (e.g., NO₂⁺, Br⁺) | C-E (E = Electrophile) |
| Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Substrate | Nucleophile (e.g., RO⁻, R₂NH) | C-Nu (Nu = Nucleophile) |
| Suzuki-Miyaura Cross-Coupling | Organic Halide Component | Organoboron Reagent, Pd Catalyst, Base | C-C |
Kumada-Tamao-Corriu Cross-Coupling Reactions
The Kumada-Tamao-Corriu reaction is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. This method is one of the pioneering carbon-carbon bond-forming cross-coupling reactions. wikipedia.orgresearchgate.net Due to the high reactivity of Grignard reagents, they are sensitive to acidic protons, such as the one present in the carboxylic acid group of this compound. Consequently, for the successful application of Kumada coupling, the carboxylic acid moiety is typically protected, for instance, as an ester. wikipedia.orgnih.gov
The reaction generally proceeds via a catalytic cycle involving oxidative addition of the palladium(0) or nickel(0) catalyst to the carbon-bromine bond of the 2-bromo-3-thiophenecarboxylate ester. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.org
Common catalysts for this reaction include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, or nickel complexes like NiCl₂(dppe). The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.
Table 1: Representative Catalysts for Kumada-Tamao-Corriu Cross-Coupling
| Catalyst | Ligand | Typical Reaction Conditions |
| Pd(PPh₃)₄ | Triphenylphosphine | THF, reflux |
| NiCl₂(dppe) | 1,2-Bis(diphenylphosphino)ethane | Diethyl ether or THF, room temperature to reflux |
| NiCl₂(dppp) | 1,3-Bis(diphenylphosphino)propane | Diethyl ether or THF, room temperature to reflux |
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the higher functional group tolerance of organozinc reagents compared to Grignard reagents, although protection of the carboxylic acid group in this compound is still often necessary to avoid side reactions. wikipedia.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Palladium catalysts, particularly those with electron-rich and bulky phosphine ligands, are highly effective for Negishi couplings. organic-chemistry.orgillinois.edu
Research has shown that various substituted bromothiophenes can be successfully coupled with organozinc reagents. For instance, palladium complexes with ligands such as SPhos or XPhos have demonstrated high efficiency in the coupling of heteroaryl halides. nih.gov
Table 2: Examples of Negishi Cross-Coupling with Thiophene Derivatives
| Thiophene Substrate | Organozinc Reagent | Catalyst System | Product | Reference |
| 2-Bromothiophene | Phenylzinc chloride | Pd(OAc)₂ / SPhos | 2-Phenylthiophene | nih.gov |
| 3-Bromothiophene | Alkylzinc iodide | PdCl₂(dppf) | 3-Alkylthiophene | nih.gov |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org Organostannanes are known for their stability to air and moisture and their tolerance of a wide range of functional groups, which can sometimes allow for the direct coupling of substrates with unprotected acidic protons, although esterification is a common strategy to improve reaction outcomes. libretexts.org
The mechanism of the Stille reaction follows the general cross-coupling catalytic cycle. wikipedia.org A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are effective. The addition of ligands and co-catalysts can significantly impact the reaction rate and yield. For example, the use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition step. harvard.edu
The Stille reaction has been widely used in the synthesis of biaryl compounds and complex organic molecules containing thiophene rings.
Table 3: Common Palladium Catalysts and Ligands for Stille Cross-Coupling
| Catalyst Precursor | Ligand | Additive/Co-catalyst |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF |
| Pd(OAc)₂ | XPhos | CuI |
| Pd(PPh₃)₄ | - | LiCl |
Catalytic Systems and Ligand Effects in Cross-Coupling
The choice of the catalytic system, including the metal center, ligands, and any additives, is crucial for the success of cross-coupling reactions involving this compound and its derivatives. Palladium complexes are the most commonly used catalysts for these transformations. acs.org
The nature of the ligand plays a critical role in the efficiency of the catalyst. Electron-rich and sterically hindered phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos), can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. acs.orgberkeley.edu N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric bulk, which stabilize the catalytic species and promote high catalytic activity. organic-chemistry.org
For substrates like bromothiophenes, the choice of the catalytic system can also influence the regioselectivity of the reaction, particularly in cases where C-H activation is a competing pathway. acs.org
Reactions of the Carboxylic Acid Moiety
Esterification Reactions for Derivative Synthesis
The carboxylic acid group of this compound can be readily converted into a variety of esters. This transformation is not only important for synthesizing derivatives with different physicochemical properties but also serves as a common strategy to protect the acidic proton during subsequent cross-coupling reactions.
One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder conditions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). organic-chemistry.org
Table 4: Common Methods for the Esterification of this compound
| Method | Reagents | Typical Conditions |
| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Reflux in excess alcohol |
| Steglich Esterification | Alcohol, DCC, DMAP | Dichloromethane, room temperature |
| EDC Coupling | Alcohol, EDC, DMAP | Dichloromethane, room temperature |
Amidation and Other Carboxyl Group Transformations
The carboxylic acid moiety of this compound can be converted into amides through reaction with primary or secondary amines. This transformation is typically carried out using a coupling agent to activate the carboxylic acid. nih.gov
Commonly used coupling agents for amidation include carbodiimides such as EDC, often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. nih.gov Other effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov
The reaction involves the in-situ formation of an activated ester or a similar reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. These methods are generally high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and the amine. encyclopedia.pub
Table 5: Selected Coupling Agents for Amide Synthesis
| Coupling Agent | Additive | Base |
| EDC | HOBt or NHS | DIPEA or Triethylamine |
| HATU | - | DIPEA or Triethylamine |
| HBTU | - | DIPEA or Triethylamine |
Decarboxylation Pathways and Resulting Thiophene Derivatives
The decarboxylation of thiophenecarboxylic acids, the removal of the carboxyl group, can be a significant pathway under certain reaction conditions, leading to various thiophene derivatives. While specific studies focusing solely on the decarboxylation of this compound are not extensively detailed in the provided research, related reactions offer insight into potential pathways. For instance, in the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, a bromination/decarboxylation sequence has been observed. Treatment of a related compound, 3-methylthiophene-2-carboxylic acid, with bromine resulted in a tribromide product via a combined bromination and decarboxylation process beilstein-journals.orgnih.gov. This suggests that electrophilic substitution conditions, particularly with halogens, can facilitate the loss of the carboxylic acid group from the thiophene ring.
The resulting products of such a reaction are typically thiophenes where the carboxyl group has been replaced by a hydrogen atom or, in the case of a brominative decarboxylation, a bromine atom. These reactions are often considered side reactions or part of a multi-step synthesis to achieve a desired substitution pattern on the thiophene ring beilstein-journals.orgnih.gov. Catalytic methods are also employed for the decarboxylation of aromatic carboxylic acids, which can proceed through various intermediates, including aryl radicals, to yield the corresponding bromo- or iodo-arenes organic-chemistry.org.
Reduction of the Carboxylic Acid to Alcohols or Aldehydes
The reduction of the carboxylic acid functional group in this compound to a primary alcohol (2-bromo-3-thiophenemethanol) or an aldehyde (2-bromo-3-thiophenecarbaldehyde) is a fundamental transformation in organic synthesis. This process allows for the conversion of the carboxyl group into other valuable functional groups for further derivatization.
Standard reducing agents are typically employed for this transformation. The specific outcomes—whether an alcohol or an aldehyde is formed—depend on the choice of reagent and reaction conditions.
| Transformation | Typical Reagents | Product |
| Carboxylic Acid to Primary Alcohol | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) complexes | 2-Bromo-3-thiophenemethanol |
| Carboxylic Acid to Aldehyde | Milder, more selective reducing agents | 2-Bromo-3-thiophenecarbaldehyde |
This conversion is crucial for creating building blocks used in the synthesis of pharmaceuticals and materials science, where the hydroxymethyl or formyl group can be used in subsequent coupling or functionalization reactions chemimpex.com.
Functionalization of the Thiophene Ring System
Direct Arylation Polymerization (DArP) Mechanisms
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers researchgate.netrsc.orgrsc.org. This method avoids the need to prepare organometallic monomers by creating aryl-aryl bonds through the activation of a C-H bond, which streamlines the synthesis process rsc.orgrsc.org.
In the context of this compound and its derivatives, DArP typically involves a palladium-catalyzed reaction. The mechanism proceeds via a C-H activation pathway rsc.orgrsc.org. For a monomer like a 2-bromothiophene derivative, the polymerization reaction couples the C5-H of one monomer unit with the C2-Br of another. The general catalytic cycle is understood to involve:
Oxidative Addition: The palladium(0) catalyst adds to the C-Br bond of the thiophene monomer.
C-H Activation/Deprotonation: The resulting palladium(II) complex coordinates to another monomer unit. A concerted metalation-deprotonation (CMD) step occurs, where a C-H bond (typically the most acidic one at the 5-position of the thiophene ring) is cleaved with the assistance of a base or a carboxylate ligand.
Reductive Elimination: The two aryl groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.
Aqueous palladium-catalyzed DArP has been successfully applied to 2-bromothiophene derivatives nih.gov. The use of specific ligands, such as triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (m-TPPTs), can facilitate the polymerization in water nih.gov. The choice of catalyst, ligands, base, and solvent is critical to control the polymer's molecular weight, regioregularity, and to minimize side reactions researchgate.net.
Autopolymerization Reactions and Product Analysis
Autopolymerization, or spontaneous polymerization without the addition of an external initiator, can occur with certain reactive thiophene monomers. Research on 2-bromo-3-methoxythiophene, a structurally related compound, provides significant insights into this process researchgate.net. This derivative can undergo an intense autopolymerization reaction, which is believed to proceed in multiple steps researchgate.net.
Analysis of the reaction products from the autopolymerization of 2-bromo-3-methoxythiophene revealed the formation of hydrogen bromide (HBr) gas. This HBr can act as a catalyst for the polymerization and also induce a side reaction involving the cleavage of the methoxy group to form methyl bromide gas researchgate.net. The investigation of the gas, liquid, and solid phases using techniques such as UV-Vis, electron spin resonance (ESR), GC/MS, NMR, and FT-IR spectroscopy helped to elucidate the complex reaction mechanism researchgate.net. These findings suggest that the acidity and the nature of substituents on the thiophene ring are critical factors in the propensity for autopolymerization researchgate.net.
Computational Chemistry in Reaction Mechanism Elucidation
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, stability, and reactivity of molecules, providing deep insights into reaction pathways mdpi.com. For thiophene derivatives, DFT studies have been employed to understand various chemical phenomena.
Reactivity and Electronic Properties: DFT calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity researchgate.netmdpi.com. A smaller gap generally implies higher reactivity researchgate.net. Studies on thiophene carboxylic acids have used DFT to explore the origins of differential reactivity between isomers, attributing it to factors like the polarization of the acid function and the angle of nucleophilic attack nih.gov. For example, DFT B3LYP/6-31G* and HF/6-311+G** levels of theory were used to evaluate the structures and energetics of thiophene carboxylic acid conformers to explain differences in reaction yields nih.gov.
DArP Mechanisms: In the context of polymerization, DFT calculations have been used to assess the viability of reaction pathways. For instance, in the aqueous DArP of 2-bromothiophene derivatives, DFT was used to determine the coordinating capability of carboxylate, pivalic acid, and water to the palladium catalyst, supporting the feasibility of conducting the polymerization in water nih.gov.
Spectroscopic and Structural Features: DFT is also utilized to predict and analyze spectroscopic data. The vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis) of bromothiophene derivatives have been computed and compared with experimental data to confirm molecular structures and understand electronic transitions mdpi.commdpi.com.
| Computed Property | Significance | Relevant Findings |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability researchgate.net | The gap for various functionalized thiophene molecules was found to be in the range of 3.98–4.69 eV mdpi.com. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Used to understand the reactive character of thiophene carboxylic acids nih.gov. |
| Vibrational Frequencies | Correlates theoretical structure with experimental IR/Raman spectra mdpi.com | Calculated spectra show good agreement with experimental data for related structures. |
| Reaction Energetics | Elucidates reaction mechanisms and transition states | Used to study the coordinating capability of ligands to palladium in DArP nih.gov. |
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity Not Available in Current Literature
A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of specific research focused on the Frontier Molecular Orbital (FMO) analysis of this compound. While the principles of FMO theory are widely applied to understand the reactivity of various organic molecules, dedicated studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and their implications for the reactivity of this particular compound could not be located.
FMO theory is a cornerstone of modern organic chemistry, providing valuable insights into the electronic behavior of molecules and their reaction mechanisms. This theory posits that the reactivity of a molecule is primarily governed by the interactions between its HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, functions as an electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.
For this compound, an FMO analysis would involve computational calculations to determine the energies and spatial distributions of its HOMO and LUMO. This information would be instrumental in predicting its behavior in various chemical reactions. For instance, the location of the HOMO would indicate the most likely site for electrophilic attack, while the distribution of the LUMO would suggest the preferred site for nucleophilic attack.
Therefore, a detailed and scientifically accurate article on the "Frontier Molecular Orbital (FMO) Analysis of Reactivity" for this compound, complete with data tables and in-depth research findings as requested, cannot be generated at this time due to the lack of available data. Further computational chemistry research is required to elucidate the specific FMO properties of this compound.
Applications of 2 Bromo 3 Thiophenecarboxylic Acid and Its Derivatives in Targeted Research Fields
Pharmaceutical and Medicinal Chemistry Research
2-Bromo-3-thiophenecarboxylic acid is a versatile building block in the synthesis of a wide array of compounds with significant potential in pharmaceutical and medicinal chemistry. chemimpex.comquinoline-thiophene.com Its unique chemical structure, featuring a thiophene (B33073) ring, a carboxylic acid group, and a bromine atom, allows for diverse chemical modifications, making it a valuable starting material for the development of novel therapeutic agents. The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a bioisosteric replacement for other aromatic rings, such as benzene (B151609). nih.gov
The reactivity of the bromine and carboxylic acid groups on the thiophene ring makes this compound a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.comquinoline-thiophene.com The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, and other functional groups. quinoline-thiophene.com This versatility allows for the construction of a wide range of derivatives with potential therapeutic applications.
For instance, thiophene derivatives are prevalent in medicinal chemistry and are used as building blocks to create combinatorial libraries for the discovery of new lead molecules. clinicalresearchnewsonline.com Research has shown that derivatives of this compound can be utilized to synthesize compounds with antibacterial and antiviral properties. quinoline-thiophene.com The ability to perform various chemical transformations, such as nucleophilic substitution and electrophilic aromatic substitution, expands its utility in creating novel compounds with potential therapeutic applications. quinoline-thiophene.com
A study on the synthesis of thiophene-2-carboxamide derivatives highlighted the importance of the thiophene scaffold in developing new antibacterial agents. nih.gov Another study demonstrated the use of 5-bromo-2-thiophenecarboxylic acid as a building block for novel thiophene-containing compounds with potential anticancer activity. u-szeged.hu
Table 1: Examples of Biologically Active Molecules Derived from Thiophenecarboxylic Acid Derivatives
| Derivative Class | Starting Material | Potential Biological Activity |
| Thiophene-2-carboxamides | 2-chloroacetamide | Antibacterial nih.gov |
| Thiophene-containing compounds | 5-bromo-2-thiophenecarboxylic acid | Anticancer u-szeged.hu |
| Thieno[2,3-d]pyrimidines | Thiophene derivatives | Anticancer, Anti-inflammatory, Antimicrobial nih.gov |
The thiophene ring system, a core component of this compound, serves as a fundamental scaffold in drug discovery. A scaffold is a central molecular framework upon which various functional groups can be attached to create a library of compounds for biological screening. The thiophene scaffold is particularly valuable due to its structural similarity to the phenyl group, allowing it to act as a bioisostere, which can lead to improved pharmacological properties. nih.gov
Thienopyrimidine, a fused heterocyclic system derived from thiophene, is considered a promising scaffold in medicinal chemistry due to its structural analogy to purine (B94841) bases found in DNA and RNA. nih.gov Derivatives of this scaffold have shown a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov
The development of novel BET bromodomain inhibitors, which are of interest in cancer therapy, has utilized an imidazo[1,2-a]pyrazine (B1224502) scaffold that can be coupled with boronic acid derivatives, showcasing the modularity of scaffold-based drug design. nih.gov Similarly, the chromenopyridine scaffold is another "privileged structure" used in drug design, highlighting the importance of core structures in developing new bioactive compounds. mdpi.com
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The thiophene nucleus is a key component in many compounds exhibiting these properties.
Research has demonstrated that thiourea (B124793) derivatives of 2-thiophenecarboxylic acid exhibit antifungal activity against nosocomial strains of Candida auris, a multidrug-resistant fungus. mdpi.com The antimicrobial properties of these derivatives are attributed to their ability to interfere with microbial communication systems. mdpi.com Another study on new 2-thiophene carboxylic acid thioureides showed activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. researchgate.net
Furthermore, a study on 2-bromo-N-phenylacetamide, an amide derivative, demonstrated its fungicidal and antibiofilm activities against fluconazole-resistant Candida species, suggesting its potential as a promising antifungal agent. researchgate.net The antifungal properties of esters of 2-bromo-3-fluorosuccinic acid have also been reported, indicating that modifications of related bromo-carboxylic acid structures can yield potent antifungal compounds. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives
| Derivative | Target Organism | Type of Activity |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Antifungal mdpi.com |
| 2-Thiophene carboxylic acid thioureides | Various bacteria and fungi | Antimicrobial and Antifungal researchgate.net |
| 2-bromo-N-phenylacetamide | Candida spp. | Fungicidal and Antibiofilm researchgate.net |
| Esters of 2-bromo-3-fluorosuccinic acid | Candida albicans, Aspergillus niger, etc. | Antifungal nih.gov |
The link between inflammation and cancer has led to the investigation of anti-inflammatory compounds as potential anticancer agents. nih.gov Thiophene derivatives have shown promise in both of these research areas.
Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to have anticancer effects, and some thiophene-based compounds exhibit similar properties. nih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been explored for their anti-inflammatory and anticancer activities. nih.gov
In anticancer research, 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against cancer cell lines. mdpi.com For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) showed selective anticancer activity against HepG2 and Caco-2 cell lines. mdpi.com The introduction of different functional groups to the thiophene carboxamide scaffold has led to the development of compounds with significant cytotoxic effects on various cancer cell lines. mdpi.com
The versatility of this compound allows for the design of molecules that can target specific biological pathways involved in disease processes. chemimpex.com By modifying the structure of the thiophene derivative, researchers can create compounds that interact with specific enzymes or receptors.
For example, the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which are relevant in various diseases, has involved the synthesis of boronic acid-containing pyrazoloquinolones. nih.gov This highlights the strategy of designing molecules to interact with specific protein targets. The ability of thiophene derivatives to act as bioisosteres for other aromatic rings can be exploited to improve the binding affinity and metabolic stability of drug candidates, thereby enhancing their ability to interact with their biological targets. nih.gov
Agrochemical Development
In addition to its applications in pharmaceutical research, this compound and its derivatives are also utilized in the development of agrochemicals. chemimpex.com The thiophene ring is a component of various pesticides and herbicides, contributing to enhanced agricultural productivity. chemimpex.com The structural features that make thiophene derivatives biologically active in a medicinal context can often be translated to activity against agricultural pests and weeds. The development of new agrochemicals is crucial for crop protection and ensuring food security.
Precursors for Pesticides, Herbicides, and Fungicides
This compound and its derivatives serve as key precursors in the synthesis of various agrochemicals. chemimpex.com The thiophene core is a known toxophore in certain classes of pesticides, and the ability to introduce a variety of functional groups via the carboxylic acid and bromine substituents allows for the fine-tuning of biological activity and spectrum of control. Researchers utilize this compound to create novel molecules with potential applications as herbicides, insecticides, and fungicides, aiming to enhance agricultural productivity. chemimpex.com The development of new active ingredients is crucial for managing resistance in pest populations and for providing more effective and environmentally benign solutions for crop protection.
Development of Insecticides (e.g., 1,2,4-triazole (B32235) insecticides)
A notable application of thiophene derivatives, including those derived from this compound, is in the synthesis of 1,2,4-triazole insecticides. researchgate.net This class of insecticides has been investigated for its efficacy against a range of sap-feeding pests. researchgate.net Research has focused on the development of functionalized 2,6-dihaloaryl 1,2,4-triazoles that exhibit targeted insecticidal activity. researchgate.net Halogenated 2-thiophenecarboxylic acid derivatives are essential building blocks for the C-ring portion of these complex triazole products. researchgate.net The synthesis of these insecticides often involves the use of thiophene raw materials to create key halogenated thiophene intermediates. researchgate.net
Materials Science and Organic Electronics
The unique electronic and structural properties of the thiophene ring make this compound a valuable component in the field of materials science, particularly in the development of organic electronic materials.
Development of Novel Polymers and Coatings
In materials science, this compound is utilized in the synthesis of novel polymers and coatings. chemimpex.comquinoline-thiophene.com The reactive nature of the compound allows it to be incorporated into polymer chains, imparting specific properties to the resulting material. quinoline-thiophene.com Thiophene-containing polymers are known for their thermal stability and conductivity. The presence of the bromine atom and carboxylic acid group allows for further polymerization and cross-linking reactions, leading to the creation of materials with enhanced durability and chemical resistance. chemimpex.com These polymers can be tailored for a variety of applications, from protective coatings to advanced functional materials.
Applications in Organic Semiconductors and Flexible Electronics
Thiophene-based molecules are fundamental components of many organic semiconductors. This compound serves as a building block for the synthesis of larger, more complex organic molecules and polymers used in these applications. chemimpex.com The thiophene ring contributes to the delocalization of π-electrons, a key property for charge transport in semiconductor materials. The ability to modify the structure of the molecule allows for the tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for the performance of electronic devices. These materials are integral to the development of flexible electronics, including bendable displays and wearable sensors. chemimpex.comarborpharmchem.com
Contributions to Solar Cell Technologies
The field of organic photovoltaics (OPVs), or organic solar cells, represents another significant area of application for thiophene derivatives. chemimpex.comquinoline-thiophene.com Polythiophenes and their derivatives are widely used as electron donor materials in the active layer of organic solar cells. mdpi.com The properties of these polymers, such as their absorption spectrum and charge carrier mobility, can be modified by altering their chemical structure. mdpi.com While bromo-functionalized thiophenes can sometimes act as exciton (B1674681) quenching or charge trapping sites, which can be detrimental to solar cell performance, the strategic incorporation of thiophene units is crucial for designing efficient donor-acceptor systems for light harvesting and charge separation. mdpi.com
Fine Chemicals and Specialty Products
Beyond its use in large-scale applications, this compound is also a valuable intermediate in the synthesis of fine chemicals and specialty products. Its unique structure can be leveraged to create molecules with specific and desirable properties for niche markets. For instance, it can serve as a raw material for the synthesis of certain specialty dyes and fragrances. quinoline-thiophene.com The thiophene moiety can contribute to the color and stability of dyes, while its incorporation into fragrance molecules can impart unique olfactory characteristics. quinoline-thiophene.com
Synthesis of Specialized Fragrances and Dyes
This compound serves as a valuable precursor in the fine chemical industry for the creation of specialized fragrances and dyes. quinoline-thiophene.com Its distinct chemical architecture, featuring a thiophene ring substituted with both a bromine atom and a carboxylic acid group, allows for the development of molecules with unique sensory and chromatic properties. quinoline-thiophene.com
In the field of fragrances, the unique structure of this acid can be leveraged to impart specific and desirable odor characteristics to new fragrance compounds. quinoline-thiophene.com While the direct application of this compound as a fragrance is not its primary use, its role as a synthetic building block is significant. The thiophene core is a key structural motif in a variety of aroma compounds, and the reactivity of the bromo- and carboxylic acid- functionalities allows for diverse chemical modifications to create a range of fragrance molecules.
In the realm of dye synthesis, this compound and its derivatives are utilized as intermediates to produce complex colorants. chemimpex.com The thiophene ring is a component of many advanced dyes, and the presence of the bromine atom facilitates various cross-coupling reactions, enabling the construction of larger, conjugated systems responsible for color. These dyes can be engineered for specific applications, including high-performance pigments and functional dyes for electronics. quinoline-thiophene.com For instance, derivatives of bromo-thiophenes are instrumental in synthesizing dyes for dye-sensitized solar cells (DSCs), where their electronic properties are crucial for performance. uow.edu.aumonash.edu The inherent stability of the thiophene ring can also contribute to the durability and longevity of the resulting dyes. quinoline-thiophene.com
Table 1: Applications in Fragrance and Dye Synthesis
| Application Area | Role of this compound | Resulting Product Characteristics |
|---|---|---|
| Specialized Fragrances | Serves as a raw material and synthetic intermediate. quinoline-thiophene.com | Imparts unique and desirable odor profiles to new fragrance molecules. quinoline-thiophene.com |
| Specialized Dyes | Acts as a precursor for more complex dye structures. quinoline-thiophene.comchemimpex.com | Provides excellent color, stability, and specific electronic properties for applications like solar cells. quinoline-thiophene.comuow.edu.aumonash.edu |
Intermediates for Advanced Chemical Reagents
This compound is a highly versatile intermediate in organic synthesis, primarily valued as a building block for a wide array of advanced chemical reagents. quinoline-thiophene.comchemimpex.com Its utility stems from the presence of multiple reactive sites on the thiophene ring, which allow for its incorporation into more complex molecular frameworks. This compound is particularly crucial in the development of pharmaceuticals, agrochemicals, and materials for organic electronics. quinoline-thiophene.comchemimpex.com
In pharmaceutical development, this acid is a key starting material for the synthesis of various biologically active compounds. chemimpex.com It is used to construct the molecular architecture of drugs targeting specific diseases, including antibacterial and antiviral agents. quinoline-thiophene.com The thiophene moiety is a recognized pharmacophore in many medicinal compounds, and the ability to functionalize it via the bromo and carboxyl groups is a powerful tool for drug discovery.
The agrochemical industry also utilizes derivatives of this compound as intermediates. For example, halogenated 2-thiophenecarboxylic acid derivatives are essential building blocks for new classes of insecticides. nih.gov A notable application is in the synthesis of 2,6-dihaloaryl 1,2,4-triazole insecticides, which require specific halogenated thiophene precursors for their assembly. nih.gov The synthesis of these complex agrochemicals often involves the transformation of the carboxylic acid group and substitution of the bromine atom.
Furthermore, in the field of materials science, this compound is instrumental in the synthesis of advanced materials like conductive polymers. quinoline-thiophene.com These materials are vital for cutting-edge technologies such as organic light-emitting diodes (OLEDs) and solar cells. quinoline-thiophene.com The thiophene unit is a fundamental component of many organic semiconductors, and this acid provides a convenient entry point for creating tailored polymers with specific electronic and optical properties. chemimpex.com The reactivity of the bromine atom allows for polymerization and functionalization, leading to materials with enhanced performance in electronic devices. quinoline-thiophene.comchemimpex.com
Table 2: Use as an Intermediate for Advanced Reagents
| Field of Application | Specific Role of the Intermediate | Example of Final Product/Application |
|---|---|---|
| Pharmaceuticals | Key intermediate for creating biologically active molecules. quinoline-thiophene.comchemimpex.com | Antibacterial and antiviral drugs. quinoline-thiophene.com |
| Agrochemicals | Building block for halogenated thiophene derivatives. nih.gov | 2,6-dihaloaryl 1,2,4-triazole insecticides. nih.gov |
| Materials Science | Precursor for synthesizing polymer materials with special properties. quinoline-thiophene.com | Conductive polymers for OLEDs and solar cells. quinoline-thiophene.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dihaloaryl 1,2,4-triazoles |
| 3-hydroxy-2-thiophenecarboxylic acid |
| 3-methyl-2-thiophenecarboxylic acid |
| 2-bromo-3-methylthiophene |
| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |
Advanced Spectroscopic and Computational Analysis of 2 Bromo 3 Thiophenecarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-bromo-3-thiophenecarboxylic acid is expected to show three distinct signals. The most downfield signal, typically in the 10-12 ppm range, corresponds to the acidic proton of the carboxylic acid group; this signal is often broad due to hydrogen bonding and can be confirmed by its disappearance upon exchange with D₂O. libretexts.org The two protons on the thiophene (B33073) ring, located at positions 4 and 5, are chemically non-equivalent and couple with each other, appearing as a pair of doublets. Their exact chemical shifts are influenced by the electronic effects of the bromine and carboxyl substituents.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | ~10.0 - 12.0 | Broad Singlet | N/A | Highly deshielded, exchanges with D₂O. libretexts.org |
| H5 | ~7.5 - 7.8 | Doublet | ~5-6 Hz | Coupled to H4. |
| H4 | ~7.2 - 7.5 | Doublet | ~5-6 Hz | Coupled to H5. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, will display five signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 160-180 ppm region. libretexts.org The four carbons of the thiophene ring have distinct chemical shifts due to the different substituents. The carbon atom bonded to the bromine (C2) is influenced by the heavy atom effect, while the carbon attached to the carboxylic acid (C3) is also shifted downfield. The chemical shifts of C4 and C5 are found in the typical aromatic region for thiophenes.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~160 - 170 | Carbonyl carbon of the carboxylic acid. libretexts.org |
| C5 | ~130 - 135 | Thiophene ring carbon adjacent to sulfur. |
| C4 | ~125 - 130 | Thiophene ring carbon. |
| C3 | ~120 - 125 | Thiophene ring carbon attached to the carboxyl group. |
| C2 | ~110 - 115 | Thiophene ring carbon attached to bromine. |
To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable. mdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two adjacent protons on the thiophene ring (H4 and H5), definitively confirming their connectivity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of the signals for C4/H4 and C5/H5.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. mdpi.com It would be used to connect the different fragments of the molecule. For instance, correlations would be expected between the carboxylic acid proton and carbons C3 and C4, and between the ring protons (H4, H5) and the various ring carbons (C2, C3, C4, C5). These correlations provide unambiguous evidence for the substitution pattern on the thiophene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular weight of this compound is 207.05 g/mol . chemscene.comsigmaaldrich.com A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak appearing as a characteristic pair of peaks (the M and M+2 peaks) of almost equal intensity at m/z 207 and 209.
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da). chemicalbook.com These losses from the molecular ion would lead to fragment ions that also exhibit the 1:1 isotopic pattern due to the retained bromine atom.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (Isotopes) | Fragment Lost | Formula of Fragment |
| 207 / 209 | None (Molecular Ion) | [C₅H₃BrO₂S]⁺ |
| 190 / 192 | •OH | [C₅H₂BrOS]⁺ |
| 162 / 164 | •COOH | [C₄H₂BrS]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. iosrjournals.org
The IR spectrum of this compound is dominated by features of the carboxylic acid group. A very broad absorption band is expected in the range of 2500–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is typically observed around 1710 cm⁻¹. researchgate.net
Vibrations of the thiophene ring also give rise to several absorptions. These include C-H stretching just above 3000 cm⁻¹, C-C ring stretching modes in the 1300-1550 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers, often between 680 and 710 cm⁻¹. iosrjournals.org The C-Br stretch occurs at a low frequency, typically below 700 cm⁻¹.
Interactive Table: Characteristic IR/Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| ~2500 - 3500 | O-H stretch | Carboxylic Acid | Very broad due to hydrogen bonding. libretexts.org |
| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp. researchgate.net |
| ~1300 - 1550 | C-C stretch | Thiophene Ring | Multiple bands expected. iosrjournals.org |
| ~1200 - 1300 | C-O stretch | Carboxylic Acid | Medium intensity. |
| ~920 | O-H bend | Carboxylic Acid | Broad, out-of-plane bend. |
| < 700 | C-Br stretch | Bromo-substituent | Low frequency, weak intensity. |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains a conjugated system involving the thiophene ring and the carboxylic acid group. This conjugation allows for π → π* electronic transitions upon absorption of UV light. The molecule is expected to show a strong absorption maximum (λmax) in the ultraviolet region. The exact wavelength of this absorption is dependent on factors such as the solvent used and the extent of conjugation.
Electron Spin Resonance (ESR) for Radical Species Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. In its stable, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce a spectrum. This technique would only become relevant if the compound were converted into a radical ion or participated in a reaction involving radical intermediates, for which no studies have been reported in the searched literature.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of this compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of constructive interference. By analyzing the angles and intensities of these diffracted beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal.
A comprehensive XRD study of this compound would provide precise information on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would reveal the bond lengths, bond angles, and torsion angles of the molecule, as well as the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the bromine atom.
Although a specific crystal structure determination for this compound is not readily found in the surveyed literature, studies on similar molecules, such as 3-thiophenecarboxylic acid, have been reported. For instance, the crystal structure of 3-thiophenecarboxylic acid has been determined, providing a basis for what might be expected for its brominated analogue. nih.govchemsrc.com
Illustrative Crystal Data Table for a Thiophene Carboxylic Acid Derivative:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.50 |
| b (Å) | 7.80 |
| c (Å) | 12.20 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 505.0 |
| Z | 4 |
| Note: This table is for illustrative purposes and does not represent the actual crystal data for this compound. |
Computational Modeling and Quantum Chemical Calculations
Computational chemistry provides a theoretical framework to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. iosrjournals.orgnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using a selected level of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. scispace.com This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.
While specific calculations for this compound are not available, studies on related thiophene derivatives have been performed. nih.govmdpi.com These calculations help in understanding the conformational preferences of the molecule, such as the orientation of the carboxylic acid group relative to the thiophene ring.
Example of Calculated Geometrical Parameters for a Thiophene Derivative:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.35 Å |
| Bond Length | C-Br | 1.88 Å |
| Bond Angle | O=C-O | 123° |
| Dihedral Angle | C-C-C=O | 180° |
| Note: This table contains example values and does not represent a specific calculation for this compound. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. iosrjournals.orgresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.
Computational methods can calculate the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO would likely be distributed over the electron-rich thiophene ring, while the LUMO might be located more on the carboxylic acid and bromine substituents. The HOMO-LUMO gap would provide insight into its electronic properties and potential reactivity in various chemical reactions. Studies on similar thiophene systems have successfully used this approach to predict reactivity. nih.govnih.gov
Illustrative Molecular Orbital Energy Data:
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These are example energy values for illustrative purposes. |
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion for each vibration). iosrjournals.orgnih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scispace.com The predicted spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, C-Br stretch, and various vibrations of the thiophene ring. iosrjournals.orgscispace.com
Example of Calculated Vibrational Frequencies for a Thiophene Derivative:
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(O-H) | 3550 | O-H stretch |
| ν(C=O) | 1720 | C=O stretch |
| ν(C-Br) | 650 | C-Br stretch |
| Ring Vibrations | 1400-1550 | Thiophene ring stretches |
| Note: This table presents example frequencies and assignments for illustrative purposes only. |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The functionalization of the thiophene (B33073) ring in 2-Bromo-3-thiophenecarboxylic acid is central to its application. Future research is intensely focused on discovering and optimizing catalytic systems that offer greater control over chemical transformations. The bromine atom and the carboxylic acid group provide two distinct handles for reactivity, making selective catalysis a key area of investigation.
Advancements are anticipated in the realm of cross-coupling reactions, where the carbon-bromine bond is a prime target. While traditional palladium-based catalysts are effective, research is moving towards more sustainable and cost-effective alternatives using earth-abundant metals like copper, iron, and nickel. The goal is to develop catalysts that operate under milder conditions, tolerate a wider range of functional groups, and minimize metal contamination in the final products, which is particularly crucial for pharmaceutical synthesis.
Another significant challenge is the selective functionalization at other positions on the thiophene ring. quinoline-thiophene.com Novel catalytic systems are being explored that can direct C-H activation at specific sites, allowing for the introduction of new substituents without pre-functionalization steps. This would streamline synthetic routes, reduce waste, and provide access to a broader library of thiophene derivatives.
Table 1: Areas of Catalytic Innovation for this compound
| Catalytic Approach | Research Goal | Potential Impact |
|---|---|---|
| Earth-Abundant Metal Catalysis | Replace precious metals (e.g., Palladium) with Iron, Copper, or Nickel for cross-coupling reactions. | Reduced cost, increased sustainability, lower toxicity. |
| Photoredox Catalysis | Use light to drive reactions, enabling transformations not accessible through traditional thermal methods. | Milder reaction conditions, novel reactivity patterns. |
| Dual Catalysis | Combine two different catalysts to perform multiple, sequential transformations in a single pot. | Increased efficiency, reduced workup and purification steps. |
| Site-Selective C-H Activation | Develop catalysts that can selectively functionalize the C-H bonds on the thiophene ring. | More direct and efficient synthesis of complex derivatives. |
Development of Bio-Inspired Synthetic Routes
In line with the principles of green chemistry, a significant emerging trend is the development of bio-inspired and bio-based synthetic methods. The reliance on fossil fuels as the ultimate source for many chemical feedstocks is a growing concern. Research into producing organosulfur compounds from biomass is gaining traction, representing a paradigm shift towards sustainability. nih.gov
One promising avenue is the use of enzymes or whole-cell biocatalysts to perform specific chemical transformations on the thiophene core or its precursors. Biocatalysis can offer unparalleled selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. While the direct enzymatic synthesis of this compound is still a nascent concept, future work may focus on engineering enzymes that can perform regioselective halogenation or carboxylation of bio-derived thiophene precursors.
Furthermore, researchers are exploring the use of biomass itself, such as cellulose, as a starting point for creating the carbon backbone of thiophene-based chemicals. nih.gov This approach, though complex, could ultimately lead to a completely renewable production pipeline for compounds like this compound, severing the dependence on petrochemicals. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of chemical intermediates are undergoing a technological revolution through the adoption of flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. For a versatile building block like this compound, this integration is a key future direction.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, allows for precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields, fewer side products, and the ability to safely handle reactive intermediates. The Grignard reaction, a common method for functionalizing brominated aromatics, can be challenging on a large scale but is often more manageable and safer in a flow system. google.com
When combined with automated synthesis platforms, flow reactors can be used to rapidly generate libraries of derivatives from a common starting material. By systematically varying reaction partners and conditions, researchers can quickly explore the chemical space around the this compound scaffold to identify molecules with desired properties for pharmaceutical or materials science applications.
Investigation of New Biological Activities and Therapeutic Applications
This compound is a recognized key intermediate in the synthesis of various pharmaceuticals. quinoline-thiophene.comchemimpex.com Its derivatives have been explored for a range of biological activities. Future research will undoubtedly continue this trajectory, aiming to uncover new therapeutic applications.
A major focus is the use of this compound as a scaffold in drug discovery. mdpi.com By serving as the starting point for chemical modifications, it allows for the systematic development of new biologically active molecules. chemimpex.com Research has demonstrated that thiophene-based compounds can possess antiproliferative effects, suggesting a potential role in the development of new anti-cancer agents. mdpi.com The synthesis of novel thiophene carboxamides, for instance, has yielded compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com
Future investigations will likely expand into other therapeutic areas. The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule while potentially improving properties like metabolic stability or target binding. This makes this compound an attractive starting point for modifying existing drugs or designing entirely new ones. The exploration of its derivatives for antibacterial, antiviral, and anti-inflammatory properties remains a promising frontier. quinoline-thiophene.com
Expansion into Emerging Materials Science Applications
The unique electronic properties of the thiophene ring make this compound a valuable component in the field of materials science. quinoline-thiophene.com Its ability to be incorporated into larger molecular structures through polymerization or other synthetic modifications allows for the creation of advanced materials with tailored functions. chemimpex.com
A significant area of future growth is in organic electronics. quinoline-thiophene.comchemimpex.com Thiophene-based polymers are often semiconducting, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): Used in next-generation displays and lighting. quinoline-thiophene.com
Organic Photovoltaics (OPVs): Deployed in flexible and transparent solar cells. quinoline-thiophene.com
Organic Field-Effect Transistors (OFETs): The fundamental building blocks of flexible electronic circuits.
The presence of both a bromo and a carboxyl group on the this compound scaffold offers multiple points for polymerization and functionalization, enabling precise tuning of the resulting material's electronic and physical properties. Research will focus on creating novel polymers and coatings with enhanced durability, conductivity, and chemical resistance for these cutting-edge applications. chemimpex.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamide-MB-D1 |
| 5-bromothiophen-2-yl)(morpholino)methanone-MB-D3 |
| 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide-MB-D2 |
| dimethyl 4,4′-((((1,5- dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azanediyl)bis(carbonyl))bis(thiophene-5,2-diyl))dibenzoate-MB-D4 |
| 5-bromo-2-thiophenecarboxylic acid |
| 2-chloro-3-methylthiophene |
| 3-methyl-2-thiophenecarboxylic acid |
| 2-acetylthiophene |
| 5-bromo-2-thiophenecarboxylic acid (5-BrTCA) |
| p-xylene |
| terephthalic acid |
| Thiazol-2-amine |
| Morpholine |
| Thionyl chloride |
| Carbon dioxide |
| Acetic anhydride |
| Hydrobromic acid |
| Sodium bromide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
